N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with the piperidine derivative.
Acetylation of the Phenyl Group: The acetyl group is introduced to the phenyl ring through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the acetylphenyl and pyridazinyl-piperidine moieties, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the piperidine ring.
Reduction: Reduction reactions could target the pyridazinyl group or the carbonyl functionalities.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide analogs: Compounds with slight modifications in the piperidine, pyridazinyl, or acetylphenyl groups.
Other Piperidine Carboxamides: Compounds with different substituents on the piperidine ring or carboxamide group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17(29)18-7-9-21(10-8-18)25-24(30)20-13-15-28(16-14-20)23-12-11-22(26-27-23)19-5-3-2-4-6-19/h2-12,20H,13-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAUFXPSWLHBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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